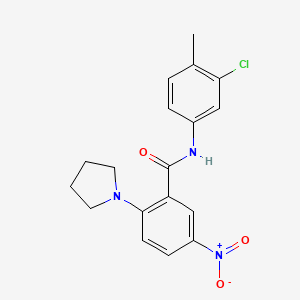
N-(3-chloro-4-methylphenyl)-5-nitro-2-(1-pyrrolidinyl)benzamide
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-5-nitro-2-(1-pyrrolidinyl)benzamide, also known as CNMPB, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields, including neuroscience and pharmacology. In
Applications De Recherche Scientifique
N-(3-chloro-4-methylphenyl)-5-nitro-2-(1-pyrrolidinyl)benzamide has been extensively studied for its potential applications in neuroscience and pharmacology. It has been shown to be a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in various neurological disorders such as depression, anxiety, and addiction.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-methylphenyl)-5-nitro-2-(1-pyrrolidinyl)benzamide involves its binding to the allosteric site of mGluR5, which leads to a decrease in the receptor's activity. This, in turn, reduces the release of glutamate, a neurotransmitter that is involved in the regulation of mood, cognition, and reward.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-5-nitro-2-(1-pyrrolidinyl)benzamide has been shown to have a range of biochemical and physiological effects. In animal studies, it has been demonstrated to have anxiolytic, antidepressant, and antipsychotic effects. Additionally, it has been shown to reduce drug-seeking behavior in animals addicted to cocaine and alcohol.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-chloro-4-methylphenyl)-5-nitro-2-(1-pyrrolidinyl)benzamide in lab experiments is its high selectivity for mGluR5, which allows for precise manipulation of this receptor subtype. Additionally, N-(3-chloro-4-methylphenyl)-5-nitro-2-(1-pyrrolidinyl)benzamide has a long half-life, which makes it suitable for in vivo experiments. However, one limitation of using N-(3-chloro-4-methylphenyl)-5-nitro-2-(1-pyrrolidinyl)benzamide is its relatively low solubility, which can make it challenging to administer in certain experimental setups.
Orientations Futures
There are several future directions for research on N-(3-chloro-4-methylphenyl)-5-nitro-2-(1-pyrrolidinyl)benzamide. One area of interest is the development of more potent and selective mGluR5 antagonists based on the structure of N-(3-chloro-4-methylphenyl)-5-nitro-2-(1-pyrrolidinyl)benzamide. Additionally, further research is needed to explore the potential therapeutic applications of N-(3-chloro-4-methylphenyl)-5-nitro-2-(1-pyrrolidinyl)benzamide in neurological disorders such as depression, anxiety, and addiction. Another area of interest is the investigation of the effects of N-(3-chloro-4-methylphenyl)-5-nitro-2-(1-pyrrolidinyl)benzamide on other neurotransmitter systems, which could lead to the development of novel treatments for a range of psychiatric and neurological disorders.
Conclusion:
In conclusion, N-(3-chloro-4-methylphenyl)-5-nitro-2-(1-pyrrolidinyl)benzamide is a promising compound that has the potential to advance our understanding of the neurobiological mechanisms underlying various psychiatric and neurological disorders. Its high selectivity for mGluR5 and its range of biochemical and physiological effects make it a valuable tool for researchers in the fields of neuroscience and pharmacology. Further research is needed to fully elucidate the potential therapeutic applications of N-(3-chloro-4-methylphenyl)-5-nitro-2-(1-pyrrolidinyl)benzamide and to develop more potent and selective mGluR5 antagonists.
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5-nitro-2-pyrrolidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-12-4-5-13(10-16(12)19)20-18(23)15-11-14(22(24)25)6-7-17(15)21-8-2-3-9-21/h4-7,10-11H,2-3,8-9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMNDQVVPWLXNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-5-nitro-2-pyrrolidin-1-ylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-{[(2-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4019138.png)
![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4019146.png)
![6-chloro-2-(2-chlorophenyl)-6',6'-dimethyl-2'-thioxo-2,2',3,3',5',6'-hexahydro-1'H-spiro[chromene-4,4'-pyrimidin]-7-yl acetate](/img/structure/B4019159.png)
![5,5'-(4-pyridinylmethylene)bis[6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B4019178.png)
![N-{2-[(2-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B4019186.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B4019198.png)
![1,3,3-trimethyl-6-(2-thienylcarbonyl)-6-azabicyclo[3.2.1]octane](/img/structure/B4019204.png)
![1-[2-hydroxy-3-(2-methylphenoxy)propyl]-2,3-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B4019207.png)
![2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamide](/img/structure/B4019220.png)
![N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-[3-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4019227.png)
![3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4019231.png)
![N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B4019244.png)
![4,4'-{[5-(4-bromophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4019253.png)